N-(5-Hydroxy-1,3-benzothiazol-2-yl)-N,N'-dimethylurea
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Overview
Description
N-(5-Hydroxy-1,3-benzothiazol-2-yl)-N,N’-dimethylurea is a chemical compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Hydroxy-1,3-benzothiazol-2-yl)-N,N’-dimethylurea typically involves the reaction of 5-hydroxy-1,3-benzothiazole with N,N’-dimethylurea under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of N-(5-Hydroxy-1,3-benzothiazol-2-yl)-N,N’-dimethylurea may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and can handle large volumes of reactants, making the process more efficient and cost-effective. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(5-Hydroxy-1,3-benzothiazol-2-yl)-N,N’-dimethylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used. These reactions are often conducted in anhydrous solvents to prevent side reactions.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or acylating agents. The conditions vary depending on the specific substitution reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms. Substitution reactions can result in a wide range of products, including halogenated, alkylated, or acylated derivatives.
Scientific Research Applications
N-(5-Hydroxy-1,3-benzothiazol-2-yl)-N,N’-dimethylurea has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of new materials and catalysts.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or as a probe for studying biochemical pathways.
Medicine: The compound’s unique structure makes it a candidate for drug development. It is investigated for its potential therapeutic effects in treating various diseases.
Industry: In industrial applications, the compound is used in the formulation of specialty chemicals, such as dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of N-(5-Hydroxy-1,3-benzothiazol-2-yl)-N,N’-dimethylurea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(5-Hydroxy-1,3-benzothiazol-2-yl)acetamide
- N-(5-Hydroxy-1,3-benzothiazol-2-yl)-3-phenylprop-2-enamide
- (5-Hydroxy-1,3-benzothiazol-2-yl)methyl thiocyanate
Uniqueness
N-(5-Hydroxy-1,3-benzothiazol-2-yl)-N,N’-dimethylurea is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
61864-77-5 |
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Molecular Formula |
C10H11N3O2S |
Molecular Weight |
237.28 g/mol |
IUPAC Name |
1-(5-hydroxy-1,3-benzothiazol-2-yl)-1,3-dimethylurea |
InChI |
InChI=1S/C10H11N3O2S/c1-11-9(15)13(2)10-12-7-5-6(14)3-4-8(7)16-10/h3-5,14H,1-2H3,(H,11,15) |
InChI Key |
UGMQGPIQUCUXFX-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)N(C)C1=NC2=C(S1)C=CC(=C2)O |
Origin of Product |
United States |
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